5-bromo-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and a furan ring, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar bromine and hydrazone functional group but differ in their overall structure and specific substituents.
Trifluoromethyl-substituted furan derivatives: These compounds have a trifluoromethyl group and a furan ring, similar to the target compound, but may lack the pyridine and carbohydrazide components.
Uniqueness
The uniqueness of 5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, from synthetic chemistry to drug discovery.
Properties
IUPAC Name |
5-bromo-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF3N3O2/c19-14-7-12(8-23-9-14)17(26)25-24-10-15-4-5-16(27-15)11-2-1-3-13(6-11)18(20,21)22/h1-10H,(H,25,26)/b24-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBNRPLQSPYSIX-YSURURNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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